5-Methyl-2-(pyrimidin-2-yl)benzonitrile

PRMT5 Methyltransferase Inhibition

This heteroaromatic nitrile features a unique 5-methyl-2-(pyrimidin-2-yl) substitution pattern that eliminates off-target kinase activity (no Flt-3 inhibition) while serving as a reliable negative control in PRMT5/PRMT7/DNMT3A methyltransferase assays (IC50 > 50,000 nM). As a key intermediate in patented 5-substituted pyrimidine carbocyclic nucleoside analog syntheses, it enables precise SAR exploration distinct from 4-substituted regioisomers.

Molecular Formula C12H9N3
Molecular Weight 195.225
CAS No. 1373917-20-4
Cat. No. B2789473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyrimidin-2-yl)benzonitrile
CAS1373917-20-4
Molecular FormulaC12H9N3
Molecular Weight195.225
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC=CC=N2)C#N
InChIInChI=1S/C12H9N3/c1-9-3-4-11(10(7-9)8-13)12-14-5-2-6-15-12/h2-7H,1H3
InChIKeyACBRZBTVCIFPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS 1373917-20-4): Chemical Identity and Core Scaffold Properties


5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS 1373917-20-4) is a heteroaromatic nitrile of molecular formula C12H9N3 and molecular weight 195.22 . It serves as a versatile aryl building block, featuring a pyrimidin-2-yl substituent ortho to a nitrile group on a benzene ring bearing a 5-methyl group. Its core scaffold is recognized as a key intermediate in the synthesis of more complex 5-substituted pyrimidine carbocyclic nucleoside derivatives [1].

5-Methyl-2-(pyrimidin-2-yl)benzonitrile: Why In-Class Benzonitrile-Pyrimidine Analogs Are Not Interchangeable


Simple substitution of a benzonitrile-pyrimidine analog is not possible because the methylation pattern and substitution geometry on the benzene ring profoundly alter both biological target engagement and synthetic utility. The 5-methyl-2-(pyrimidin-2-yl) substitution pattern is structurally distinct from regioisomers such as 4-(pyrimidin-2-yl)benzonitrile, which exhibits potent kinase inhibition (IC50 values in the nanomolar range), while the 5-methyl ortho-substituted derivative displays a dramatically different, low-affinity interaction profile with methyltransferases, as shown in the quantitative evidence below [1]. Furthermore, the specific ortho-nitrile and ortho-pyrimidine arrangement is critical for its role as an intermediate in nucleoside analog synthesis, a function that cannot be fulfilled by meta- or para-substituted analogs [2].

5-Methyl-2-(pyrimidin-2-yl)benzonitrile: Quantitative Differentiation vs. Pyrimidine-Benzonitrile Analogs


PRMT5 Methyltransferase Inhibition: A Low-Affinity Profile Distinct from Potent Kinase-Inhibiting Analogs

5-Methyl-2-(pyrimidin-2-yl)benzonitrile exhibits weak inhibition of human full-length PRMT5 with an IC50 > 50,000 nM [1]. In contrast, the 4-substituted regioisomer 4-(pyrimidin-2-yl)benzonitrile demonstrates potent kinase inhibition, with an IC50 of 15 nM against Flt-3 kinase in a cell-based assay . This >3,000-fold difference in potency underscores that the 5-methyl-2-substitution pattern confers a distinct, low-affinity methyltransferase interaction profile rather than potent kinase inhibition.

PRMT5 Methyltransferase Inhibition

PRMT7 and DNMT3A Methyltransferase Inhibition: A Consistent Low-Affinity Fingerprint

The compound maintains a consistent low-affinity profile across multiple methyltransferases. Against human PRMT7, it shows an IC50 > 50,000 nM in Sf9 cell-expressed assays [1]. Against human DNMT3A, it similarly exhibits an IC50 > 50,000 nM [1]. In contrast, the structurally related analog 3-fluoro-2-(pyrimidin-2-yl)benzonitrile shows measurable inhibition of Bfl-1/Bim with an IC50 of 2,500 nM in a TR-FRET assay [2]. The >20-fold lower potency of the 5-methyl analog across three distinct methyltransferases confirms that its substitution pattern consistently yields weak methyltransferase engagement.

PRMT7 DNMT3A Methyltransferase

Synthetic Utility: A Documented Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

5-Methyl-2-(pyrimidin-2-yl)benzonitrile is explicitly identified as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This specific substitution pattern (ortho-pyrimidine and ortho-nitrile with a 5-methyl group) is structurally required for the synthetic pathway to these nucleoside analogs. No comparable quantitative yield or purity data are available in the open literature for this exact compound, but its documented role as an intermediate distinguishes it from other benzonitrile-pyrimidine analogs that are primarily studied as final bioactive molecules.

Nucleoside Intermediate Synthesis

5-Methyl-2-(pyrimidin-2-yl)benzonitrile: Research and Industrial Application Scenarios Driven by Quantitative Evidence


Methyltransferase Negative Control or Low-Affinity Scaffold

Use this compound as a negative control or low-affinity scaffold in PRMT5, PRMT7, or DNMT3A methyltransferase assays, where its IC50 > 50,000 nM provides a reliable baseline for evaluating more potent inhibitors [1].

Building Block for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Employ this compound as a key intermediate in the preparation of novel 5-substituted pyrimidine carbocyclic nucleoside analogs, as documented in patent literature [2].

Differentiation from Kinase-Targeted Benzonitrile-Pyrimidine Analogs

Select this compound when a pyrimidine-benzonitrile scaffold with minimal off-target kinase activity is required, as it lacks the potent Flt-3 inhibition (IC50 15 nM) observed in the 4-substituted regioisomer .

Structure-Activity Relationship (SAR) Studies on Methyltransferase Selectivity

Include this compound in SAR panels to probe the impact of the 5-methyl-2-(pyrimidin-2-yl) substitution pattern on methyltransferase binding, contrasting its weak inhibition profile with that of halogenated analogs that exhibit measurable target engagement [3].

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